6-[BENZYL(ETHYL)AMINO]PYRIDINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile is an organic compound with the molecular formula C15H15N3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a benzyl group, an ethyl group, and a carbonitrile group attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[benzyl(ethyl)amino]pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with benzylamine and ethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amine groups. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[benzyl(ethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-[Benzyl(methyl)amino]pyridine-3-carbonitrile
- 6-[Benzyl(propyl)amino]pyridine-3-carbonitrile
- 6-[Phenyl(ethyl)amino]pyridine-3-carbonitrile
Uniqueness
6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and ethyl groups attached to the amino group enhances its reactivity and potential for forming diverse derivatives.
Properties
CAS No. |
1040052-14-9 |
---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.